molecular formula C9H17NO2 B079353 Ethyl 3-(diethylamino)acrylate CAS No. 13894-28-5

Ethyl 3-(diethylamino)acrylate

Cat. No.: B079353
CAS No.: 13894-28-5
M. Wt: 171.24 g/mol
InChI Key: ANTPVARYELNKNQ-BQYQJAHWSA-N
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Description

Ethyl 3-(diethylamino)acrylate: is an organic compound with the molecular formula C9H17NO2. It is a derivative of acrylic acid and contains a diethylamino group, making it a versatile intermediate in organic synthesis. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(diethylamino)acrylate can be synthesized through several methods. One common method involves the reaction of ethyl acrylate with diethylamine in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified by distillation.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The reaction is carried out in large reactors with precise control of temperature and pressure. The use of catalysts and inhibitors is common to prevent unwanted side reactions and polymerization.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(diethylamino)acrylate undergoes various chemical reactions, including:

    Addition Reactions: The compound can participate in Michael addition reactions with nucleophiles such as thiols and amines.

    Polymerization: It can undergo free-radical polymerization to form polymers with unique properties.

    Hydrolysis: In the presence of water and acid or base catalysts, it can hydrolyze to form acrylic acid and diethylamine.

Common Reagents and Conditions:

    Michael Addition: Typically involves nucleophiles like thiols or amines under mild conditions.

    Polymerization: Initiated by free-radical initiators such as azobisisobutyronitrile (AIBN) at elevated temperatures.

    Hydrolysis: Conducted in aqueous acidic or basic solutions at room temperature.

Major Products Formed:

    Michael Addition: Produces β-amino esters or β-thio esters.

    Polymerization: Results in poly(this compound).

    Hydrolysis: Yields acrylic acid and diethylamine.

Scientific Research Applications

Chemistry: Ethyl 3-(diethylamino)acrylate is used as a building block in the synthesis of various organic compounds. It is particularly valuable in the preparation of β-amino acids and other derivatives.

Biology: In biological research, this compound is used to modify biomolecules and study their interactions. It can be incorporated into peptides and proteins to investigate their structure and function.

Medicine: this compound is explored for its potential in drug development. Its derivatives have shown promise as antimicrobial and anticancer agents.

Industry: In the industrial sector, this compound is used in the production of specialty polymers and coatings. It imparts unique properties such as improved adhesion and flexibility to the final products.

Mechanism of Action

The mechanism of action of ethyl 3-(diethylamino)acrylate involves its ability to act as a Michael acceptor. This allows it to react with nucleophiles, forming covalent bonds with various biomolecules. The diethylamino group enhances its reactivity and solubility, making it a versatile intermediate in chemical reactions.

Comparison with Similar Compounds

    Ethyl 3-(dimethylamino)acrylate: Similar in structure but contains a dimethylamino group instead of a diethylamino group.

    Methyl 3-(diethylamino)acrylate: Similar but has a methyl ester group instead of an ethyl ester group.

    Ethyl 3-(diethylamino)propionate: Similar but has a propionate group instead of an acrylate group.

Uniqueness: this compound is unique due to its specific combination of the diethylamino group and the acrylate moiety. This combination provides distinct reactivity and solubility properties, making it particularly useful in applications requiring high reactivity and versatility.

Properties

IUPAC Name

ethyl (E)-3-(diethylamino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-4-10(5-2)8-7-9(11)12-6-3/h7-8H,4-6H2,1-3H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTPVARYELNKNQ-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)/C=C/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13894-28-5
Record name 2-Propenoic acid, 3-(diethylamino)-, ethyl ester, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013894285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 3-(diethylamino)acrylate
Ethyl 3-(diethylamino)acrylate
Ethyl 3-(diethylamino)acrylate

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